molecular formula C21H20N4O3 B10883419 Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10883419
M. Wt: 376.4 g/mol
InChI Key: BVJLGXVMNBNURV-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, featuring a triazolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, eco-friendly method yields the target compound efficiently . The reaction conditions often involve:

    Microwave Irradiation: Speeds up the reaction and improves yield.

    Enaminonitriles and Benzohydrazides: Key starting materials.

    Solvent-Free Conditions: Enhances the eco-friendliness of the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed depend on the type of reaction. For instance, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific structural features, which confer unique biological activities. Its triazolo-pyrimidine core is particularly effective in modulating neuroprotective and anti-inflammatory pathways, making it a promising candidate for therapeutic development.

Biological Activity

Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fused triazole and pyrimidine ring system, which is characteristic of the triazolopyrimidine class. The substituents such as ethyl and methoxyphenyl groups enhance its chemical properties and biological interactions. The carboxylate group is particularly significant for its reactivity and potential interactions with biological targets .

Research indicates that compounds within the triazolopyrimidine class, including this compound, may act as enzyme inhibitors. These interactions can modulate various biological processes such as cell signaling and metabolic pathways. Preliminary studies suggest that this compound may inhibit specific enzymes involved in these pathways .

Anticancer Potential

This compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell growth .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Biological Activities
This compoundTriazole-pyrimidine structure with methoxy substitutionAnticancer and anti-inflammatory
Methyl 5-ethyl-7-(2-methoxyphenyl)-4H,[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateMethyl group instead of ethylDifferent anticancer profile
Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4H,[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateTrimethoxy substitutionEnhanced solubility and bioavailability

Study on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that this compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Activity Assessment

In another study assessing anti-inflammatory properties using a murine model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at doses of 50 mg/kg. This suggests its potential utility in managing inflammatory conditions .

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20N4O3/c1-3-28-20(26)17-18(14-7-5-4-6-8-14)24-21-22-13-23-25(21)19(17)15-9-11-16(27-2)12-10-15/h4-13,19H,3H2,1-2H3,(H,22,23,24)

InChI Key

BVJLGXVMNBNURV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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